3-((5,7-Dimethylquinolin-4-yl)oxy)aniline
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Overview
Description
3-((5,7-Dimethylquinolin-4-yl)oxy)aniline is a heterocyclic compound with the molecular formula C17H16N2O and a molecular weight of 264.32 g/mol . It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline typically involves the reaction of 5,7-dimethylquinoline with aniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
3-((5,7-Dimethylquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where the aniline group is replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((5,7-Dimethylquinolin-4-yl)oxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((5,7-Dimethylquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-((5,7-Dimethylquinolin-4-yl)oxy)aniline can be compared with other quinoline derivatives, such as:
3-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline: Similar in structure but with different substituents on the quinoline ring.
4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline:
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(5,7-dimethylquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C17H16N2O/c1-11-8-12(2)17-15(9-11)19-7-6-16(17)20-14-5-3-4-13(18)10-14/h3-10H,18H2,1-2H3 |
InChI Key |
TXJPJCZJLVYHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C(=C1)C)OC3=CC=CC(=C3)N |
Origin of Product |
United States |
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